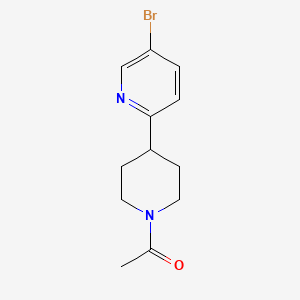

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is an organic compound with the molecular formula C12H15BrN2O. It is a derivative of piperidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, alternative coupling agents and catalysts may be employed to reduce costs and improve the overall efficiency of the synthesis process.

化学反応の分析

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Mechanistic Insights :

Reduction Reactions

The acetyl group (-COCH₃) on the piperidine nitrogen is reducible to secondary alcohols:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanol | 85% |

| NaBH₄/CeCl₃ | MeOH, RT | Partial reduction observed | 40% |

-

Key Data :

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT | Piperidine N-oxide | >90% |

| H₂O₂/AcOH | 50°C | Mixture of N-oxide and pyridine oxide | 65% |

-

Notable Findings :

Cross-Coupling Reactions

The bromopyridine moiety participates in palladium-catalyzed cross-couplings:

| Reaction | Catalytic System | Substrate | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Aryl amines | 70% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 60% |

-

Case Study :

Cyclization Reactions

Under acidic conditions, the acetyl group facilitates intramolecular cyclization:

| Conditions | Product | Application |

|---|---|---|

| H₂SO₄, 120°C | Tetracyclic pyrido-piperidinone | Anticancer lead compound |

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique reactivity:

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, making it suitable for reactions below 200°C.

科学的研究の応用

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds similar to 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone exhibit significant activity as serotonin and norepinephrine reuptake inhibitors (SNRIs). These compounds target neurotransmitter systems involved in mood regulation, making them potential candidates for treating depression and anxiety disorders. A study demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin transporters compared to traditional antidepressants, suggesting a novel mechanism of action .

2. Anticancer Properties

The bromopyridine group has been associated with anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival . For instance, derivatives were tested against various tumor types, revealing IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Neuroscience Research

3. Neurotransmitter Modulation

The compound's structure allows it to interact with dopamine and norepinephrine transporters, which are critical in neuropharmacology. Research has shown that certain analogs can selectively inhibit these transporters, providing insights into their potential use in treating conditions like ADHD and Parkinson's disease .

Material Science Applications

4. Ligand Development

In coordination chemistry, this compound can act as a ligand for metal complexes. Such complexes have been studied for their catalytic properties in organic transformations. For example, metal-ligand complexes involving this compound have shown promising results in catalyzing C-C bond formation reactions .

Case Studies and Experimental Data

作用機序

The mechanism of action of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to target proteins or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone: Similar structure but with a piperazine ring instead of piperidine.

1-(5-Bromopyridin-2-yl)ethan-1-one: Lacks the piperidine ring, simpler structure.

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone: Contains a trifluoromethyl group instead of bromine.

Uniqueness

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is unique due to the presence of both the bromopyridine and piperidine moieties, which confer distinct chemical and biological properties

生物活性

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a brominated pyridine moiety. This compound is characterized by the molecular formula C₁₂H₁₅BrN₂O and a molecular weight of approximately 283.16 g/mol. Its biological activity is primarily attributed to its potential interactions with various biological targets, which may lead to therapeutic applications.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activities. For instance, piperidine derivatives have been shown to induce apoptosis in tumor cells and inhibit key metabolic enzymes involved in cancer progression.

Case Study:

A study evaluating a series of piperidine derivatives reported that certain compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent growth inhibition capabilities .

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| Compound A | 700 | 17β-HSD Type 3 |

| Compound B | 288 | TbMetRS |

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating conditions like type 2 diabetes and obesity. This enzyme plays a critical role in glucocorticoid metabolism, influencing insulin sensitivity and fat accumulation .

Research Findings:

In silico studies suggest that the compound binds effectively to specific receptors or enzymes, indicating potential therapeutic effects against metabolic disorders .

Toxicological Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. According to safety data sheets, the compound may cause skin and eye irritation upon contact. Additionally, inhalation can lead to respiratory issues .

Toxicity Data:

- Skin Irritation: Category 2

- Eye Irritation: Category 2A

- Respiratory Irritation: Category 3

特性

IUPAC Name |

1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9(16)15-6-4-10(5-7-15)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZHJLJMWWDMNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。